1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

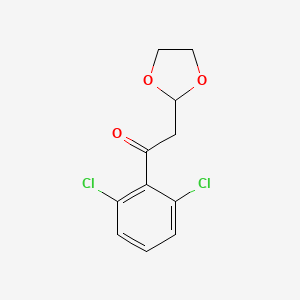

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an aromatic ketone derivative featuring a 2,6-dichlorophenyl group and a 1,3-dioxolane ring. The compound is primarily used as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing chlorine substituents with a dioxolane acetal, which serves as a protective group for ketone functionalities . While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its properties can be inferred from structurally related compounds (Table 1).

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-7-2-1-3-8(13)11(7)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMFBNBCZMLYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301203941 | |

| Record name | Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263366-05-7 | |

| Record name | Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of 2,6-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by a Friedel-Crafts acylation reaction to introduce the ethanone group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone may have applications in:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions.

Medicine: Possible pharmacological activities, though specific uses would require further research.

Industry: Could be used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key features of 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone with similar compounds:

Reactivity and Stability

- Electron-Withdrawing Effects : The 2,6-dichloro substitution deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. This contrasts with methyl-substituted analogs, which exhibit enhanced electron density .

- Acetal Stability : The dioxolane ring stabilizes the ketone against nucleophilic attack but is cleaved under acidic conditions, making it useful in protecting-group strategies .

Biological Activity

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and herbicidal applications. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure

The compound features a dichlorophenyl group and a dioxolane moiety, which are significant for its biological properties. The general structure can be represented as follows:

Antifungal Activity

Research indicates that compounds similar to this compound exhibit promising antifungal properties. A study by Kwiatkowski et al. (2024) demonstrated that derivatives containing the dioxolane structure showed significant antifungal activity against various fungal strains.

Table 1: Antifungal Activity of Related Compounds

| Compound | MIC (mg/mL) | MFC (mg/mL) | Target Fungi |

|---|---|---|---|

| Compound A | 0.0125 | 0.025 | Candida albicans |

| Compound B | 0.009 | 0.037 | Aspergillus niger |

| Compound C | 0.025 | 0.050 | Penicillium spp. |

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values indicate that these compounds are effective against pathogenic fungi, suggesting that structural modifications can enhance their potency.

Herbicidal Activity

The compound also demonstrates herbicidal properties. According to patent literature, derivatives of this compound have been developed as antidotes for herbicides, indicating its role in mitigating herbicide toxicity in plants . The specific mechanisms by which it acts are still under investigation but may involve interference with plant metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in fungal cell wall synthesis and metabolism.

- Membrane Disruption : It may disrupt fungal cell membranes, leading to increased permeability and cell death.

- Signal Transduction Interference : The presence of the dichlorophenyl group may affect signal transduction pathways within fungal cells.

Study on Antifungal Efficacy

In a controlled laboratory setting, Kwiatkowski et al. (2024) tested the efficacy of various dioxolane-containing compounds against Candida albicans. The study found that modifications to the dichlorophenyl group significantly influenced antifungal potency.

Case Study Summary:

- Objective : To evaluate antifungal activity against Candida albicans.

- Methods : In vitro assays to determine MIC and MFC.

- Results : Compound A showed superior activity with an MIC of 0.0125 mg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.